molecular formula C9H7N3OS B2361898 (E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one CAS No. 145693-82-9

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one

Cat. No.: B2361898
CAS No.: 145693-82-9
M. Wt: 205.24
InChI Key: JXSHZRKKQXDPHT-QPJJXVBHSA-N
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Description

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyridine ring attached to a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with 2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Pymetrozine: A pyridine azomethine compound with insecticidal properties.

    5-Amino-pyrazoles: Versatile synthetic building blocks used in the preparation of various heterocyclic compounds.

Uniqueness

(E)-5-(pyridin-3-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to its specific structure, which combines a pyridine ring with a thioxoimidazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(5E)-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-7(11-9(14)12-8)4-6-2-1-3-10-5-6/h1-5H,(H2,11,12,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSHZRKKQXDPHT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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